Herpotrichone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

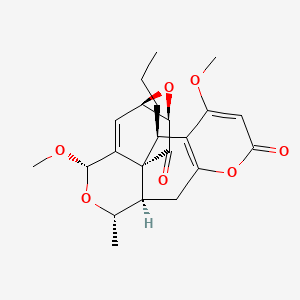

Herpotrichona A es un compuesto natural derivado del hongo asociado a isópodos, Herpotrichia especie SF09Herpotrichona A ha sido identificado como un nuevo aducto [4 + 2] con efectos neuroprotectores significativos, particularmente en el contexto de la inhibición de la ferroptosis, una forma de muerte celular regulada asociada con enfermedades neurodegenerativas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Herpotrichona A se aísla típicamente del hongo asociado a isópodos, Herpotrichia especie SF09. El proceso de aislamiento implica métodos de separación exhaustivos para obtener nuevos análogos de herpotrichona. El compuesto se extrae utilizando solventes y se purifica mediante técnicas cromatográficas .

Métodos de Producción Industrial: Actualmente, existe información limitada sobre los métodos de producción industrial de Herpotrichona A. El compuesto se obtiene principalmente a través de la extracción natural de fuentes fúngicas, y los métodos de producción a gran escala no se han documentado ampliamente.

Análisis De Reacciones Químicas

Tipos de Reacciones: Herpotrichona A experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Sustitución: No se han documentado ampliamente las condiciones y los reactivos específicos para las reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen varios análogos de Herpotrichona A, que exhiben diferentes niveles de actividad neuroprotectora y posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Herpotrichona A tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Herpotrichona A sirve como un compuesto modelo para estudiar los mecanismos de la ferroptosis y el estrés oxidativo.

Biología: El compuesto se utiliza en estudios de cultivo celular para investigar sus efectos en las células neuronales. .

Medicina: Se está explorando Herpotrichona A como un posible agente terapéutico para enfermedades neurodegenerativas. .

Industria: Si bien las aplicaciones industriales aún se encuentran en las primeras etapas, las propiedades neuroprotectoras de Herpotrichona A podrían conducir al desarrollo de nuevos productos farmacéuticos y suplementos para la salud.

Mecanismo De Acción

Herpotrichona A ejerce sus efectos principalmente inhibiendo la ferroptosis, una forma de muerte celular regulada caracterizada por la peroxidación lipídica dependiente del hierro. El compuesto activa elementos antioxidantes y modula la vía SLC7A11, que participa en la regulación del estrés oxidativo . Herpotrichona A no captura radicales libres óxicos ni quelata hierro directamente, sino que aumenta la expresión de elementos antioxidantes y factores relacionados con la ferroptosis como SLC7A11, FTL y FTH1 . Este mecanismo de acción destaca su potencial como agente neuroprotector que se dirige a la ferroptosis.

Comparación Con Compuestos Similares

Herpotrichona A es único entre las herpotrichonas debido a su estructura específica de aducto [4 + 2] y sus efectos neuroprotectores significativos. Compuestos similares incluyen otros análogos de herpotrichona aislados de la misma fuente fúngica, que también exhiben actividad neuroprotectora pero con diferentes grados de eficacia .

Compuestos Similares:

- Herpotrichona B

- Herpotrichona C

- Herpotrichona D

Estos análogos comparten similitudes estructurales con Herpotrichona A, pero difieren en sus configuraciones moleculares específicas y actividades biológicas. Herpotrichona A se destaca por su potente inhibición de la ferroptosis y la activación de vías antioxidantes, lo que la convierte en una candidata prometedora para futuras investigaciones y desarrollo terapéutico .

Propiedades

Fórmula molecular |

C22H26O7 |

|---|---|

Peso molecular |

402.4 g/mol |

Nombre IUPAC |

(1R,3R,5R,8S,10S,11R,19S)-8,17-dimethoxy-10-methyl-19-propyl-4,9,14-trioxapentacyclo[9.8.0.01,7.03,5.013,18]nonadeca-6,13(18),16-triene-2,15-dione |

InChI |

InChI=1S/C22H26O7/c1-5-6-11-18-14(25-3)9-17(23)28-15(18)7-12-10(2)27-21(26-4)13-8-16-19(29-16)20(24)22(11,12)13/h8-12,16,19,21H,5-7H2,1-4H3/t10-,11-,12-,16+,19+,21-,22+/m0/s1 |

Clave InChI |

XMZRXROVLVZVQL-RMSWSPEHSA-N |

SMILES isomérico |

CCC[C@H]1C2=C(C[C@@H]3[C@@]14C(=C[C@@H]5[C@H](C4=O)O5)[C@H](O[C@H]3C)OC)OC(=O)C=C2OC |

SMILES canónico |

CCCC1C2=C(CC3C14C(=CC5C(C4=O)O5)C(OC3C)OC)OC(=O)C=C2OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.